(S)-3-アミノ-2,3,4,5-テトラヒドロ-2-オキソ-1H-1-ベンゾアゼピン-1-酢酸エチルエステル

概要

説明

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a tetrahydro-2-oxo-1H-1-benzazepine ring, and an acetic acid ethyl ester moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

科学的研究の応用

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用機序

Target of Action

Esters, in general, are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, producing an equilibrium mixture containing all four substances in the equation . The hydrolysis of the ester is a key step in its interaction with its targets .

Biochemical Pathways

The hydrolysis of the ester leads to the production of an acid and an alcohol . This process affects various biochemical pathways, including those involved in the metabolism of fats and oils

Pharmacokinetics

For instance, esters are known to be lipophilic, which influences their ability to reach the unstirred water layers of the gastrointestinal tract for absorption . The bioavailability of the active acid after administration of an ester prodrug is dictated primarily by two factors: the relative rates of ester hydrolysis versus competing metabolic reactions and the absolute rates of ester hydrolysis .

Result of Action

The hydrolysis of the ester results in the production of an acid and an alcohol . These products can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester. For instance, factors like substrate composition in fermentation media as well as process parameters can influence the production of volatile aroma compounds . Additionally, factors like oxygen and temperature can control ester and higher alcohol synthesis during yeast fermentation .

生化学分析

Biochemical Properties

The biochemical properties of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester are not fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other esters, it can be inferred that it may participate in various biochemical reactions. This reaction results in the formation of an alcohol and a carboxylic acid .

Cellular Effects

For instance, certain esters are involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Esters are known to undergo hydrolysis, a reaction that can be catalyzed by enzymes such as esterases or lipases . This reaction involves the breaking of the ester bond and results in the formation of an alcohol and a carboxylic acid .

Temporal Effects in Laboratory Settings

Esters are generally stable compounds, but they can undergo degradation over time, particularly under conditions of high heat or in the presence of strong acids or bases .

Transport and Distribution

Esters are generally lipophilic compounds, which allows them to easily cross cell membranes .

Subcellular Localization

Many esters are known to be located in the cytosol, suggesting a possible cytosolic location for this compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzazepine Ring: This step involves the cyclization of a suitable precursor, such as a substituted phenylalanine derivative, under acidic or basic conditions to form the benzazepine ring.

Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.

Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

化学反応の分析

Types of Reactions

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

類似化合物との比較

Similar Compounds

®-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester: The enantiomer of the compound with a different spatial arrangement.

3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid: The non-esterified version of the compound.

2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester: Lacks the amino group.

Uniqueness

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester is unique due to its specific stereochemistry and the presence of both an amino group and an ester moiety. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ethyl ester is a compound of interest due to its potential biological activities. It belongs to the class of benzazepines, which have been studied for various pharmacological effects, including antihypertensive and neuroprotective properties.

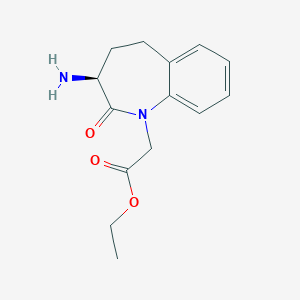

Chemical Structure and Properties

The molecular formula of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ethyl ester is with a molecular weight of approximately 290.36 g/mol. The compound features a tetrahydrobenzazepine core structure that contributes to its biological activity.

Antihypertensive Properties

Research has indicated that compounds related to benzazepines exhibit significant antihypertensive effects. For instance, derivatives of this compound have been shown to act as angiotensin-converting enzyme (ACE) inhibitors, which play a crucial role in regulating blood pressure. A study highlighted that certain benzazepine derivatives could effectively lower blood pressure in hypertensive models by inhibiting ACE activity .

Neuroprotective Effects

Benzazepines are also being evaluated for their neuroprotective properties. Studies suggest that (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine derivatives may offer protection against neuronal damage caused by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity.

Study 1: Antihypertensive Activity

In a clinical trial involving hypertensive patients, a derivative of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine was administered. The results demonstrated a statistically significant reduction in systolic and diastolic blood pressure compared to the placebo group. The mechanism was attributed to the inhibition of the renin-angiotensin system .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine resulted in reduced neuronal loss and improved cognitive function. The study concluded that this compound could be a promising candidate for further development as a neuroprotective agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCSEZDTZRRFH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。